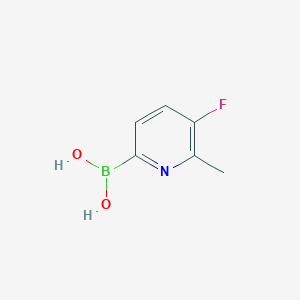

1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

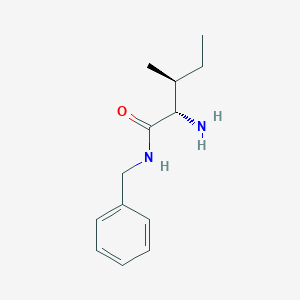

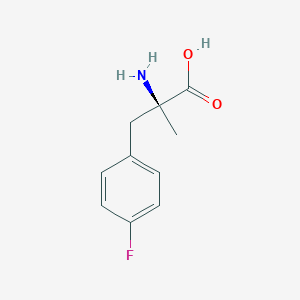

1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde (DMPPC) is an organic compound that is used in various scientific research applications. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is composed of a phenyl ring and two methyl groups attached to the nitrogen atom. DMPPC is a versatile compound that is used in a range of applications including drug delivery, molecular imaging, and photodynamic therapy.

Aplicaciones Científicas De Investigación

(2,6-Dimethylphenyl)arsonic Acid

- Application Summary: This compound has been investigated for its resistance-breaking and apoptosis-inducing properties in leukemia and lymphoma. It has shown significant inhibition of cell proliferation and induction of apoptosis in leukemia and lymphoma cells while sparing healthy leukocytes .

- Methods of Application: The compound was tested on leukemia and lymphoma cells in vitro. The compound reached half of its maximum activity (AC50) against leukemia cells at around 6.3 µM .

- Results: The compound overcomes multidrug resistance and sensitizes drug-resistant leukemia and lymphoma cell lines to treatments with the common cytostatic drugs vincristine, daunorubicin, and cytarabine at low micromolar concentrations .

DOPO-Containing Poly (2,6-dimethyl-1,4-phenylene oxide)s

- Application Summary: A set of polyphenylene oxides incorporating DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) functionality was synthesized by copolymerization of 2,6-dimethylphenol (2,6-DMP) with various DOPO-substituted tetramethyl bisphenol monomers .

- Methods of Application: The synthesis involved a Friedel–Crafts acylation reaction to react 2,6-DMP with different acyl chlorides, leading to the formation of ketone derivatives substituted with 2,6-dimethylphenyl groups .

- Results: All DOPO−PPOs exhibited higher glass transition temperatures, enhanced thermal degradability, and increased char yield formation at 800 °C without compromising solubility in organic solvents .

Propiedades

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-3-5-11(2)13(10)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYWMIOYSRBPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)